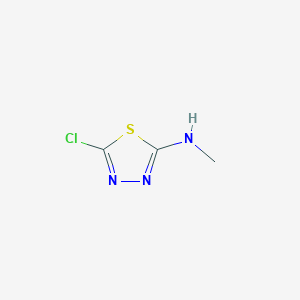
5-chloro-N-methyl-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-methyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound with the molecular formula C3H4ClN3S. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 1,3,4-thiadiazole-2-amine with N-chlorosuccinimide in carbon tetrachloride (CCl4) at 25°C. The reaction mixture is stirred at 85°C for 2 hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-N-methyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as potassium carbonate (K2CO3) in ethanol-water mixtures.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiadiazole derivatives.
Oxidation and Reduction: Products depend on the specific reagents and conditions used, often resulting in modified thiadiazole structures.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-methyl-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Agriculture: Used as an intermediate in the synthesis of agrochemicals.
Materials Science: Investigated for its role in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-chloro-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins involved in cellular processes.
Pathways Involved: It can inhibit the replication of bacterial and cancer cells by disrupting DNA synthesis and repair mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-methyl-1,3,4-thiadiazole-2-amine
- 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Comparison
5-chloro-N-methyl-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit enhanced antimicrobial or anticancer properties due to the presence of the chlorine and methyl groups .
Eigenschaften
Molekularformel |
C3H4ClN3S |
|---|---|
Molekulargewicht |
149.60 g/mol |
IUPAC-Name |
5-chloro-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C3H4ClN3S/c1-5-3-7-6-2(4)8-3/h1H3,(H,5,7) |
InChI-Schlüssel |
ZQXGCLMVZKDDLP-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NN=C(S1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















